1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride is a synthetic organic compound with the molecular formula C14H18FNO2·HCl. It is commonly used in biochemical research, particularly in the study of proteomics and other biological processes. The compound features a piperidine ring substituted with a 3-fluoro-4-methylbenzyl group and a carboxylic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The 3-fluoro-4-methylbenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of a benzyl halide (e.g., 3-fluoro-4-methylbenzyl chloride) and a base to facilitate the substitution.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as halides and nucleophiles are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Benzyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols
Scientific Research Applications
1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: Employed in the study of enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it valuable in biochemical assays.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-(3-Chloro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride: Similar structure but with a chlorine substituent instead of fluorine. This change can affect the compound’s reactivity and biological activity.
1-(3-Fluoro-4-ethylbenzyl)piperidine-4-carboxylic acid hydrochloride: Features an ethyl group instead of a methyl group, which can influence its chemical properties and interactions.
1-(3-Fluoro-4-methylphenyl)piperidine-4-carboxylic acid hydrochloride: Lacks the benzyl group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2.ClH/c1-10-2-3-11(8-13(10)15)9-16-6-4-12(5-7-16)14(17)18;/h2-3,8,12H,4-7,9H2,1H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPZCBKJNYERCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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